molecular formula C24H23N3O4S2 B2690498 2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 923503-09-7

2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2690498
CAS No.: 923503-09-7
M. Wt: 481.59
InChI Key: BTWOXDKWPNQRNA-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide features a benzylsulfonyl group linked to an acetamide backbone. The acetamide is further substituted with a benzo[d]thiazol-2-yl moiety (bearing 4-methoxy and 7-methyl groups) and a pyridin-2-ylmethyl group. Its molecular weight is estimated at ~496 g/mol, with polarity influenced by the sulfonyl and aromatic substituents .

Properties

IUPAC Name

2-benzylsulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-17-11-12-20(31-2)22-23(17)32-24(26-22)27(14-19-10-6-7-13-25-19)21(28)16-33(29,30)15-18-8-4-3-5-9-18/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWOXDKWPNQRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)CS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS Number: 923503-09-7) is a novel derivative within the benzothiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O4S2C_{24}H_{23}N_{3}O_{4}S_{2} with a molecular weight of 481.6 g/mol. It features a complex structure that includes a benzothiazole moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC24H23N3O4S2C_{24}H_{23}N_{3}O_{4}S_{2}
Molecular Weight481.6 g/mol
CAS Number923503-09-7

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It is hypothesized to modulate enzyme activity and receptor interactions, leading to significant biochemical changes within cells. The benzothiazole component is particularly noted for its role in anticancer properties, potentially through pathways involving apoptosis induction.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for compounds structurally related to This compound . For instance, derivatives bearing similar moieties have shown efficacy against various cancer cell lines by inducing apoptosis through activation of procaspase-3.

In a study evaluating several benzothiazole derivatives, compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation:

CompoundCell LineIC50 (µM)
Compound 8jU9375.2
Compound 8kU9376.6

These compounds were found to activate procaspase-3 effectively, suggesting that This compound may share similar mechanisms of action due to structural similarities .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. Benzothiazole derivatives are known for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for related compounds were reported in a range from 0.10 to 0.75 mg/mL against various strains, including Streptococcus aureus and Escherichia coli.

Case Studies and Research Findings

  • Anticancer Studies : Research on benzothiazole derivatives has indicated that modifications can enhance selectivity and potency against cancer cells. The presence of specific substituents on the benzothiazole ring significantly influences the anticancer activity observed in vitro.
    • Study Reference : A comparative analysis showed that compounds with benzothiazole moieties had better selectivity than those without, highlighting the importance of structural features in drug design .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications led to increased antibacterial activity compared to standard antibiotics like ampicillin .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The target compound shares the N-(benzo[d]thiazol-2-yl)acetamide core with several analogs but differs in substituents:

Compound Class Key Substituents Structural Distinction from Target Compound Reference
Thiazolidinedione derivatives 2,4-Dioxothiazolidin-3-yl + benzylidene groups (e.g., 4-fluoro, 4-bromo) Target replaces thiazolidinedione with benzylsulfonyl group
Piperazine-linked thiazoles Piperazine + p-tolyl/methoxyphenyl Lacks pyridin-2-ylmethyl and sulfonyl groups
Triazole-linked hybrids Triazole + heterocyclic extensions (e.g., thiadiazolidinone, indolinone) More complex architecture compared to target’s linear substituents
Morpholinopropyl derivatives 4-Methoxy-7-methylbenzo[d]thiazol-2-yl + fluorophenyl + morpholinopropyl Shares benzo[d]thiazole substituents but differs in side chains

Physicochemical Properties

Molecular Weight and Melting Points
  • Thiazolidinedione analogs (e.g., GB30) : MW 413.45–488.38 g/mol; m.p. 272–300°C .
  • Piperazine-linked thiazoles (e.g., Compound 13) : MW 422.54–438.54 g/mol; m.p. 269–303°C .

The target’s benzylsulfonyl group may increase polarity and melting point compared to thiazolidinedione derivatives, which exhibit lower polarity due to electron-withdrawing dioxo groups .

Spectral Characteristics
  • NMR : The target’s benzylsulfonyl group would show deshielded protons (~3.5–4.5 ppm for CH2SO2), distinct from thiazolidinedione analogs (~2.5–3.5 ppm for dioxo-thiazolidine protons) .
  • IR : Strong sulfonyl S=O stretches (~1150–1350 cm⁻¹) vs. thiazolidinedione C=O stretches (~1650–1750 cm⁻¹) .

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